molecular formula C23H23NO7 B11429352 Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11429352
M. Wt: 425.4 g/mol
InChI Key: DBNAZTGXLFNXNM-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of both methoxy and nitro functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid catalyst.

    Nitration: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like methoxy and nitro allows it to participate in various chemical interactions, influencing its activity and efficacy.

Comparison with Similar Compounds

Ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Ethyl 4-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate:

    Ethyl 4-(3,4-dimethoxyphenyl)-6-phenyl-2-oxocyclohex-3-ene-1-carboxylate: Lacks the nitro group but has a phenyl group, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in the combination of methoxy and nitro groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H23NO7/c1-4-31-23(26)22-18(15-6-5-7-17(10-15)24(27)28)11-16(12-19(22)25)14-8-9-20(29-2)21(13-14)30-3/h5-10,12-13,18,22H,4,11H2,1-3H3

InChI Key

DBNAZTGXLFNXNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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